

A Comparative DFT Analysis of 2,5-Dihydrothiophene and its Isomers

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Compound of Interest

Compound Name: 2,5-Dihydrothiophene

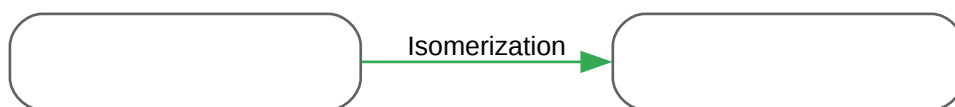
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This guide provides a comparative overview of **2,5-dihydrothiophene** and its structural isomer, 2,3-dihydrothiophene, based on available computational data from Density Functional Theory (DFT) studies. While a direct comparative study under identical computational conditions was not identified in the surveyed literature, this document collates and presents the existing data to offer insights into their structural and energetic properties.

Isomeric Relationship and Structures

2,5-Dihydrothiophene and 2,3-dihydrothiophene are constitutional isomers with the chemical formula C_4H_6S . They differ in the position of the double bond within the five-membered ring. In **2,5-dihydrothiophene**, the double bond is between the C2 and C3 positions (and symmetrically between C4 and C5 if considering the delocalized system, but more accurately depicted as localized), whereas in 2,3-dihydrothiophene, the double bond is between the C2 and C3 positions.



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Caption: Isomeric relationship between **2,5-dihydrothiophene** and 2,3-dihydrothiophene.

Computational Data Summary

The following tables summarize the available computational data for the two isomers. It is crucial to note that the data for each isomer are sourced from different studies employing distinct computational methodologies. Therefore, direct comparison of absolute values should be approached with caution.

Table 1: Calculated Geometric Parameters for 2,3-Dihydrothiophene-1,1-dioxide

While data for the parent 2,3-dihydrothiophene was not available in the search results, a study on its oxidized form, 2,3-dihydrothiophene-1,1-dioxide, provides some geometric parameters. These are presented below for reference, as they offer some insight into the geometry of the carbon-sulfur ring.

Parameter	B3LYP/6-311++G**	B3LYP/cc-pVTZ
Bond Lengths (Å)		
S1-C2	1.803	1.801
C2-C3	1.512	1.511
C3-C4	1.498	1.497
C4-C5	1.336	1.341
S1-C5	1.795	1.794
Bond Angles (°)		
C5-S1-C2	91.5	91.6
S1-C2-C3	105.8	105.8
C2-C3-C4	114.3	114.3
C3-C4-C5	117.6	117.5
S1-C5-C4	110.4	110.5

Data sourced from a spectroscopic and DFT study of 2,3-dihydrothiophene-1,1-dioxide.

Table 2: Energetic Data for 2,5-Dihydrothiophene Dehydrogenation

A theoretical study on the dehydrogenation of **2,5-dihydrothiophene** provides the activation energy for this process.

Reaction	Computational Method	Activation Energy (kcal/mol)
2,5-Dihydrothiophene → Thiophene + H ₂	B3LYP/6-31G//HF/6-31G	61.34[1]

Experimental and Computational Protocols

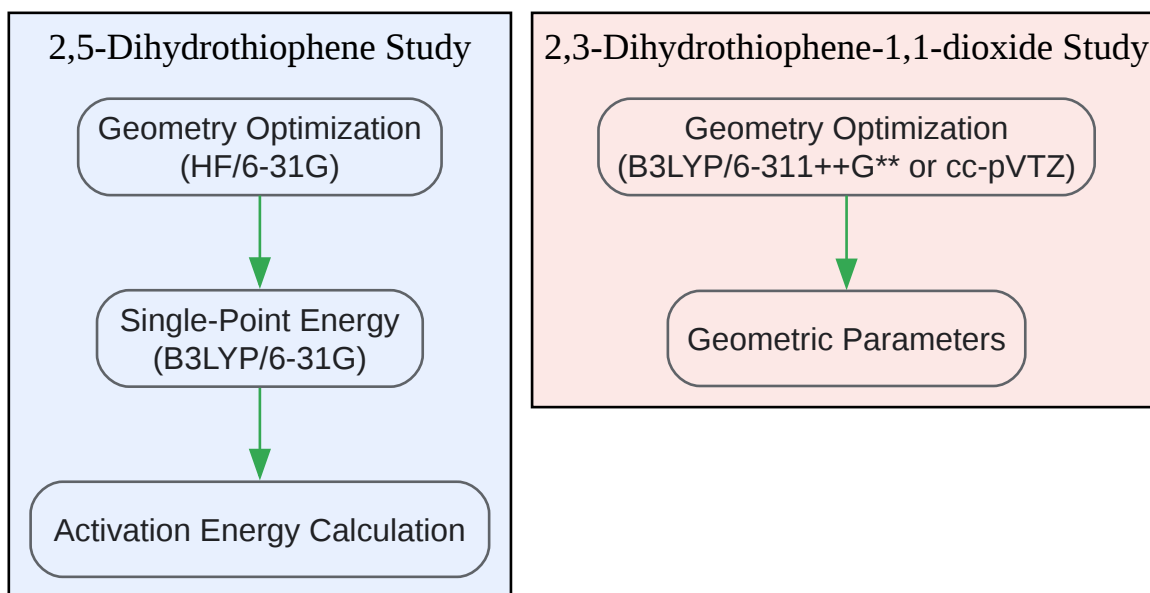
The methodologies employed in the cited studies are detailed below to provide context for the presented data.

DFT Study of 2,3-Dihydrothiophene-1,1-dioxide

The geometric parameters for 2,3-dihydrothiophene-1,1-dioxide were obtained from a study that performed quantum chemical calculations using the B3LYP method with two different basis sets: 6-311++G** and cc-pVTZ. The geometry of the compound was optimized at these levels of theory.

DFT Study of 2,5-Dihydrothiophene Dehydrogenation

The activation energy for the dehydrogenation of **2,5-dihydrothiophene** was calculated using Density Functional Theory (DFT) and ab initio Molecular Orbital (MO) methods. The specific level of theory reported for the energy barrier was B3LYP/6-31G* for single-point energy calculations on geometries optimized at the HF/6-31G* level.[1]



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References

- 1. researchgate.net [researchgate.net]
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